3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 1-methyl-3-nitro-1H-pyrazole, followed by reduction and cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for the progression of the cell cycle . This inhibition leads to cell cycle arrest and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with kinase inhibitory properties.
Uniqueness
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds . This makes it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
3-cyclohexyl-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-16-11-9(12(17)14-7-13-11)10(15-16)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRPSXBRDOJMON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)C3CCCCC3)C(=O)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733709 |
Source
|
Record name | 3-Cyclohexyl-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246553-27-4 |
Source
|
Record name | 3-Cyclohexyl-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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